benzyl [3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate
Overview
Description
Benzyl [3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is a useful research compound. Its molecular formula is C19H15ClN2O3 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0771200 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, which include compounds with structural similarities to benzyl [3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate. These compounds were subjected to molecular docking screenings, showing moderate to good binding energies, suggesting potential biological applications. The study also highlights their antimicrobial and antioxidant activity, indicating the compound's relevance in pharmaceutical research (Flefel et al., 2018).
Antioxidant and Antitumor Activities
Research by El-Moneim et al. (2011) evaluates the antioxidant and antitumor activities of prepared nitrogen heterocycles, including derivatives similar to the compound of interest. These studies suggest the potential therapeutic applications of such compounds in treating cancer and managing oxidative stress (El-Moneim et al., 2011).
Antimicrobial Activities
A synthesis and biological activity study of new 3(2H)-pyridazinone derivatives by Sukuroglua et al. (2012) found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. This finding underscores the potential use of this compound derivatives in developing new antimicrobial agents (Sukuroglua et al., 2012).
Properties
IUPAC Name |
benzyl 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-9-5-4-8-15(16)17-10-11-18(23)22(21-17)12-19(24)25-13-14-6-2-1-3-7-14/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNWSZRYLSYSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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